ethyl (2E)-3-(tert-butylamino)-2-cyanoprop-2-enoate
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Overview
Description
Ethyl (E)-3-(tert-butylamino)-2-cyanoprop-2-enoate is an organic compound that features a tert-butylamino group, a cyano group, and an ethyl ester group
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is related to, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It’s known that indole derivatives interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, indicating that they likely affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of related compounds, such as indole derivatives, have been studied .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethyl 3-((tert-butyl)amino)-2-nitriloprop-2-enoate. For example, anaerobic conditions can affect the biodegradation of ether oxygenates, which are related to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-(tert-butylamino)-2-cyanoprop-2-enoate typically involves the reaction of tert-butylamine with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the tert-butylamine attacks the cyano group, followed by the elimination of a leaving group to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(tert-butylamino)-2-cyanoprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives where the cyano group is replaced by other functional groups.
Scientific Research Applications
Ethyl (E)-3-(tert-butylamino)-2-cyanoprop-2-enoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl (E)-3-(tert-butylamino)-2-cyanoprop-2-enoate can be compared with other similar compounds, such as:
Ethyl (E)-3-(methylamino)-2-cyanoprop-2-enoate: Similar structure but with a methylamino group instead of a tert-butylamino group.
Ethyl (E)-3-(dimethylamino)-2-cyanoprop-2-enoate: Similar structure but with a dimethylamino group instead of a tert-butylamino group.
Ethyl (E)-3-(ethylamino)-2-cyanoprop-2-enoate: Similar structure but with an ethylamino group instead of a tert-butylamino group.
The uniqueness of ethyl (2E)-3-(tert-butylamino)-2-cyanoprop-2-enoate lies in the presence of the bulky tert-butylamino group, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
ethyl (E)-3-(tert-butylamino)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-9(13)8(6-11)7-12-10(2,3)4/h7,12H,5H2,1-4H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRDKHBEMCROEL-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC(C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC(C)(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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